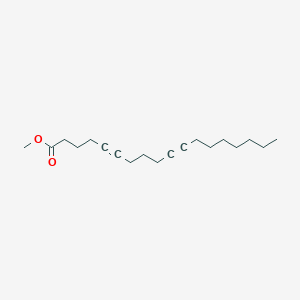
Methyl octadeca-5,10-diynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octadeca-5,10-diynoate: is an organic compound with the molecular formula C19H30O2 . It is a type of fatty acid ester that contains two triple bonds at the 5th and 10th positions of the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl octadeca-5,10-diynoate typically involves the esterification of octadeca-5,10-diynoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl octadeca-5,10-diynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide. The oxidation typically occurs at the triple bonds, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide at elevated temperatures (e.g., 85°C) for extended periods (e.g., 20 hours).
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Methyl 5-oxo-octadeca-6,8-diynoate and methyl 10-oxo-octadeca-6,8-diynoate.
Reduction: Methyl octadec-5-ene-10-yne or methyl octadecane.
Substitution: Products depend on the nucleophile used, such as this compound derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl octadeca-5,10-diynoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl octadeca-5,10-diynoate involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a series of electron transfer processes, leading to the formation of oxo derivatives. These reactions are often catalyzed by enzymes or chemical reagents that facilitate the transfer of oxygen atoms to the triple bonds.
Comparaison Avec Des Composés Similaires
Methyl 8,10-octadecadiynoate: Another fatty acid ester with triple bonds at the 8th and 10th positions.
Methyl octadeca-6,8-diynoate: A compound with triple bonds at the 6th and 8th positions.
Methyl octadec-9-ynoate: A fatty acid ester with a single triple bond at the 9th position.
Uniqueness: Methyl octadeca-5,10-diynoate is unique due to the specific positions of its triple bonds, which confer distinct chemical reactivity and properties. This makes it a valuable compound for studying reaction mechanisms and developing new materials with specialized functions.
Propriétés
Numéro CAS |
56682-41-8 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-5,10-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-8,11-13,16-18H2,1-2H3 |
Clé InChI |
CODNDJFADOOCIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CCCCC#CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)

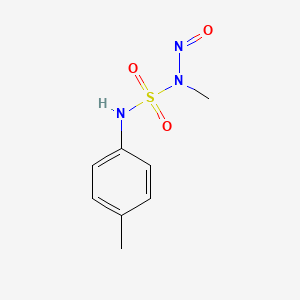
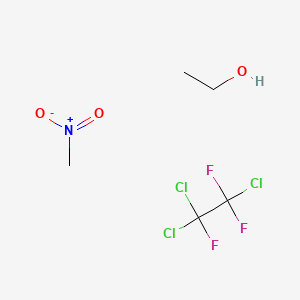
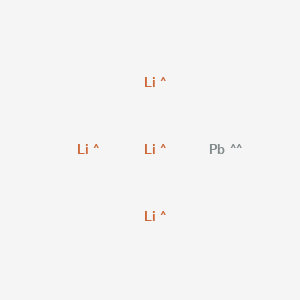
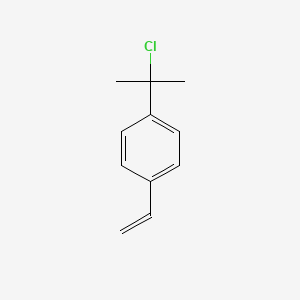
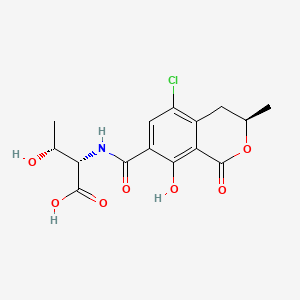

![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
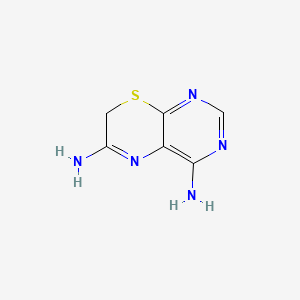
![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
